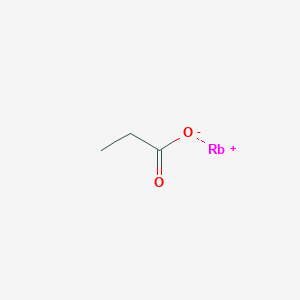
Rubidium propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium propanoate is a chemical compound that belongs to the group of carboxylates. It is a salt of rubidium and propanoic acid, with the chemical formula RbC3H5O2. This compound has been studied for its potential applications in scientific research, particularly in the fields of catalysis and materials science.
Aplicaciones Científicas De Investigación
Rubidium propanoate has been studied for its potential applications in catalysis and materials science. It has been found to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. Additionally, it has been used as a precursor in the synthesis of rubidium-containing materials, such as rubidium ferrite.
Mecanismo De Acción
The mechanism of action of rubidium propanoate is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, facilitating the formation of chemical bonds between reactants.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of rubidium propanoate. However, it has been found to have low toxicity and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rubidium propanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it has been found to be an effective catalyst for the synthesis of various organic compounds. However, one limitation of rubidium propanoate is that it is hygroscopic, meaning that it readily absorbs moisture from the air. This can make it difficult to handle and store.
Direcciones Futuras
There are several potential future directions for research on rubidium propanoate. One area of interest is the development of new catalytic applications for the compound. Additionally, there is potential for the use of rubidium propanoate in the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of the compound and its potential effects on human health and the environment.
Conclusion:
Rubidium propanoate is a chemical compound that has potential applications in scientific research, particularly in the fields of catalysis and materials science. While there is still much to be learned about the compound, its low toxicity and effectiveness as a catalyst make it a promising area of study for future research.
Métodos De Síntesis
The synthesis of rubidium propanoate can be achieved through the reaction of rubidium hydroxide with propanoic acid. Rubidium hydroxide is first dissolved in water, followed by the addition of propanoic acid. The resulting mixture is then heated and stirred until the rubidium propanoate precipitates out. The compound can be purified through recrystallization.
Propiedades
Número CAS |
19559-54-7 |
|---|---|
Nombre del producto |
Rubidium propanoate |
Fórmula molecular |
C3H5O2Rb |
Peso molecular |
158.54 g/mol |
Nombre IUPAC |
propanoate;rubidium(1+) |
InChI |
InChI=1S/C3H6O2.Rb/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
Clave InChI |
REGAZBBSEPGAJC-UHFFFAOYSA-M |
SMILES isomérico |
CCC(=O)[O-].[Rb+] |
SMILES |
CCC(=O)[O-].[Rb+] |
SMILES canónico |
CCC(=O)[O-].[Rb+] |
Sinónimos |
rubidium propionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





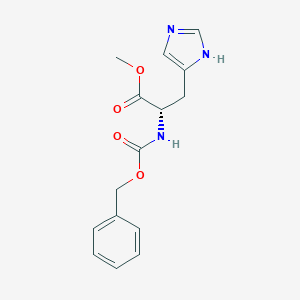
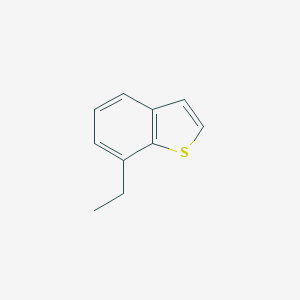
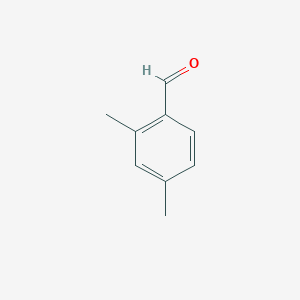
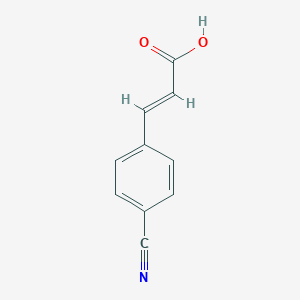
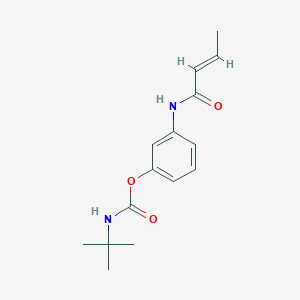
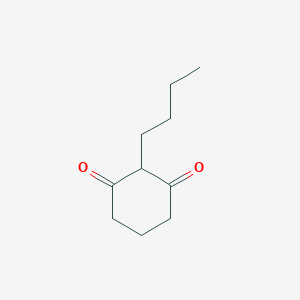
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
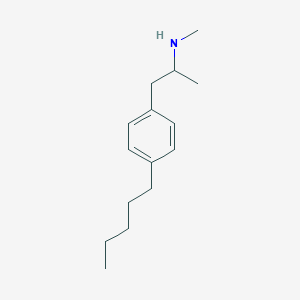
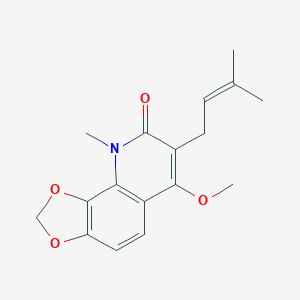
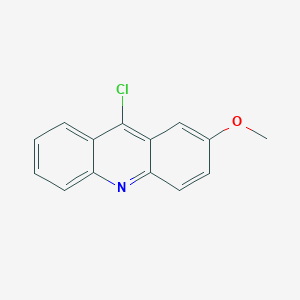
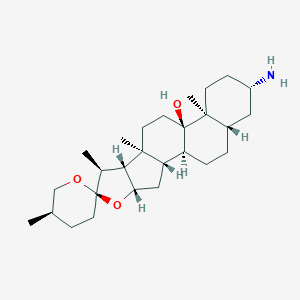
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)